Soravtansine

説明

特性

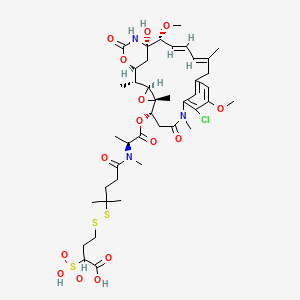

IUPAC Name |

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-2-sulfobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60ClN3O15S3/c1-23-12-11-13-31(58-10)42(53)22-29(59-39(52)44-42)24(2)36-41(6,61-36)32(21-34(48)46(8)27-19-26(18-23)20-28(57-9)35(27)43)60-38(51)25(3)45(7)33(47)14-16-40(4,5)63-62-17-15-30(37(49)50)64(54,55)56/h11-13,19-20,24-25,29-32,36,53H,14-18,21-22H2,1-10H3,(H,44,52)(H,49,50)(H,54,55,56)/b13-11+,23-12+/t24-,25+,29+,30?,31-,32+,36+,41+,42+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSPYHXXAXFCRB-DSIKUUPMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60ClN3O15S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

978.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461704-01-7 |

Source

|

| Record name | Soravtansine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1461704017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SORAVTANSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PON74J1XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Soravtansine in Ovarian Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Soravtansine, the cytotoxic payload of the antibody-drug conjugate (ADC) Mirvetuximab this compound (IMGN853), represents a significant advancement in the targeted therapy of Folate Receptor Alpha (FRα)-positive ovarian cancer.[1][2] This document provides a comprehensive technical overview of its mechanism of action, supported by preclinical and clinical data. Mirvetuximab this compound leverages the high specificity of a monoclonal antibody to deliver a potent microtubule-disrupting agent, DM4 (a maytansinoid derivative also known as this compound), directly to tumor cells.[3][4] This targeted delivery system maximizes efficacy against malignant cells while minimizing systemic toxicity.[5][6] The mechanism involves receptor-mediated endocytosis, lysosomal processing, intracellular release of DM4, and subsequent induction of cell cycle arrest and apoptosis.[7][8] Furthermore, a "bystander effect" contributes to its anti-tumor activity in heterogeneous tumors.[8][9] This guide synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core mechanisms and workflows.

Core Mechanism of Action

The therapeutic activity of Mirvetuximab this compound is a multi-step process that begins with targeted binding and culminates in programmed cell death.

-

Target Recognition and Binding: The ADC's humanized IgG1 monoclonal antibody component (M9346A) specifically binds with high affinity to the Folate Receptor Alpha (FRα), a protein significantly overexpressed on the surface of many high-grade serous ovarian cancer cells but with limited expression in normal tissues.[3][9][10]

-

Internalization: Upon binding to FRα, the entire ADC-receptor complex is internalized into the cancer cell via receptor-mediated endocytosis.[1][8]

-

Intracellular Trafficking and Payload Release: The endocytic vesicle containing the complex is trafficked to the lysosome.[3][9] The acidic environment and proteolytic enzymes within the lysosome cleave the sulfo-SPDB disulfide linker, releasing the cytotoxic payload, DM4, and its active metabolites into the cytoplasm.[1][8][]

-

Microtubule Disruption: DM4 is a potent maytansinoid that acts as an antimitotic agent.[4][] It binds to tubulin, the protein subunit of microtubules, inhibiting its polymerization and disrupting the dynamics of microtubule assembly.[7][13][14] This interference prevents the formation of a functional mitotic spindle, which is critical for cell division.[15]

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to cell cycle arrest in the G2/M phase.[3][7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.[8][15]

-

Bystander Killing Effect: The cleavable linker design allows for the formation of membrane-permeable DM4 metabolites, such as S-methyl-DM4.[3] These metabolites can diffuse out of the targeted FRα-positive cell and into adjacent tumor cells, including those that may be FRα-negative.[7][9] This "bystander effect" is crucial for eradicating cancer cells within a heterogeneous tumor microenvironment.[8][9]

Signaling Pathway Diagram

Quantitative Data Summary

The clinical efficacy of Mirvetuximab this compound has been demonstrated in several key trials involving patients with platinum-resistant and platinum-sensitive ovarian cancer.

Table 1: Efficacy in Platinum-Resistant Ovarian Cancer (High FRα Expression)

| Clinical Trial | Phase | N | Prior Therapies | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| SORAYA [16][17][18] | III (single-arm) | 106 | 1-3 (all prior bevacizumab) | 32.4% | 6.9 months | 4.3 months | 13.8 months |

| MIRASOL [19][20] | III (randomized) | 227 | 1-3 | 42.3% | Not Reported | 5.62 months | 16.46 months |

| Chemotherapy Arm[21][19][20] | III (randomized) | 226 | 1-3 | 15.9% | Not Reported | 3.98 months | 12.75 months |

| Phase I Expansion [22] | I | 23 | 1-3 | 39% | 19.6 weeks (~4.5 mo) | 6.7 months | Not Reported |

Table 2: Efficacy in Other Settings (High FRα Expression)

| Clinical Trial | Setting | N | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| FORWARD II (w/ Bevacizumab)[23] | Platinum-Resistant | 94 | 44% | 9.7 months | 8.2 months | Not Reported |

| PICCOLO [24] | Platinum-Sensitive | 54 | 51.9% | 8.25 months | 6.93 months | 27.17 months |

Table 3: Preclinical In Vitro & In Vivo Activity

| Model System | Key Finding | Potency/Dose | Reference |

| FRα-positive tumor cells | Reduced cell viability | Low nanomolar potency | [3] |

| Ovarian cancer xenografts | Caused complete or partial tumor regression | ~5 mg/kg | [3] |

| FRα-negative tumors | Inactive | N/A | [3] |

| IGROV-1 cell line | Synergistic antiproliferative effects with carboplatin | N/A | [25] |

| Platinum-resistant PDX models | Combination with bevacizumab was highly active | N/A | [26] |

Key Experimental Protocols

The development and validation of Mirvetuximab this compound rely on a series of standardized preclinical and clinical assays.

Protocol: FRα Expression Analysis by Immunohistochemistry (IHC)

This protocol is essential for patient selection, as high FRα expression is the biomarker for treatment eligibility.[27][28]

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are prepared from patient biopsies or surgical resections.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the FRα epitope.

-

Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific for FRα, such as the one used in the VENTANA FOLR1 (FOLR-2.1) RxDx Assay.

-

Detection: A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to produce a visible signal.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, cleared, and coverslipped.

-

Scoring: A pathologist scores the slides based on the percentage of tumor cells with positive membrane staining and the intensity of the staining (e.g., 1+, 2+, 3+). "High FRα expression" is typically defined as ≥75% of tumor cells exhibiting ≥2+ staining intensity.[7][8]

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay confirms the direct mechanism of action of the DM4 payload.[29]

-

Reagent Preparation: Purified bovine or porcine brain tubulin is reconstituted in a glutamate-based polymerization buffer (e.g., 0.8 M monosodium glutamate, 0.4 mM GTP) to a final concentration of ~10 µM. Test compounds (DM4) are prepared in DMSO at various concentrations.

-

Assay Setup: The reaction is performed in a 96-well plate format. Tubulin is pre-incubated with either vehicle (DMSO) or varying concentrations of DM4 at 30°C.

-

Initiation of Polymerization: Polymerization is initiated by the addition of GTP and a brief temperature shift to 37°C.

-

Measurement: The increase in light scattering (absorbance) at 340 nm, which is proportional to the extent of microtubule formation, is monitored over time (e.g., 20-60 minutes) using a temperature-controlled spectrophotometer.

-

Data Analysis: The rate of polymerization and the maximum absorbance are calculated. The concentration of DM4 required to inhibit 50% of tubulin polymerization (IC50) is determined from the dose-response curve.

Protocol: Cell Cycle Analysis by Flow Cytometry

This assay quantifies the G2/M arrest induced by DM4.[30]

-

Cell Culture and Treatment: Ovarian cancer cells (e.g., IGROV-1) are seeded and allowed to adhere. Cells are then treated with Mirvetuximab this compound, free DM4, or a vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping. Cells are stored at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the amount of DNA in the cell.

-

Data Analysis: The resulting histogram of DNA content is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the G2/M population in treated cells compared to control indicates cell cycle arrest.

Workflow Visualizations

Diagram: In Vivo Xenograft Efficacy Study Workflow

Diagram: IHC Staining and Scoring Workflow

References

- 1. What is the mechanism of action of Mirvetuximab this compound? [synapse.patsnap.com]

- 2. Mirvetuximab this compound for platinum-resistant epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adcreview.com [adcreview.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Mirvetuximab this compound? [synapse.patsnap.com]

- 7. Safety and Activity of Mirvetuximab this compound (IMGN853), a Folate Receptor Alpha–Targeting Antibody–Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of mirvetuximab this compound-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mirvetuximab this compound (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. onclive.com [onclive.com]

- 17. oncologynewscentral.com [oncologynewscentral.com]

- 18. Mirvetuximab this compound in Patients With Platinum-Resistant Ovarian Cancer and High FRa Expression - The ASCO Post [ascopost.com]

- 19. onclive.com [onclive.com]

- 20. cancernetwork.com [cancernetwork.com]

- 21. Targeted Therapy for FR-Alpha Positive Platinum-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]

- 22. researchgate.net [researchgate.net]

- 23. Safety and efficacy of mirvetuximab this compound, a folate receptor alpha (FRα)-targeting antibody-drug conjugate (ADC), in combination with bevacizumab in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. vjoncology.com [vjoncology.com]

- 25. researchgate.net [researchgate.net]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Mirvetuximab this compound-gynx: first antibody/antigen-drug conjugate (ADC) in advanced or recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. adcreview.com [adcreview.com]

- 29. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Soravtansine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soravtansine, also known as DM4, is a potent microtubule-inhibiting agent and a critical component of the antibody-drug conjugate (ADC) Mirvetuximab this compound. As a derivative of the natural product maytansine, this compound's complex chemical architecture and potent cytotoxicity make it a subject of significant interest in the field of oncology and targeted therapeutics. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for professionals in drug development and chemical research.

Chemical Structure of this compound

This compound is a thiol-containing maytansinoid designed for covalent attachment to a linker molecule, which in turn is conjugated to a monoclonal antibody. The presence of a thiol group allows for the formation of a cleavable disulfide bond with the linker, ensuring the stable circulation of the ADC and the targeted release of the cytotoxic payload within the cancer cell.

The core structure of this compound is derived from maytansinol (B1676226), which is obtained through the reductive cleavage of the C-3 ester of Ansamitocin P-3, a natural product produced by fermentation of the microorganism Actinosynnema pretiosum. The maytansinoid scaffold is a 19-membered ansa macrolide, characterized by a chlorinated benzene (B151609) ring. The key structural feature of this compound is the N-methyl-L-alanine side chain esterified at the C-3 position, which is further functionalized with a thiol-bearing moiety to facilitate linker conjugation.

Table 1: Chemical Properties of this compound (DM4)

| Property | Value |

| Chemical Formula | C38H54ClN3O10S |

| Molecular Weight | 780.37 g/mol |

| CAS Number | 796073-69-3 |

| IUPAC Name | (1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl N-(4-mercapto-4-methylpentanoyl)-N-methyl-L-alaninate |

| Synonyms | DM4, Ravtansine |

Synthesis of this compound (DM4)

The synthesis of this compound is a semi-synthetic process that begins with the isolation of Ansamitocin P-3. The overall synthesis can be conceptually divided into three main stages:

-

Preparation of Maytansinol: The starting material, Ansamitocin P-3, is subjected to reductive cleavage to remove the C-3 acyl group, yielding the core scaffold, maytansinol.

-

Synthesis of the Thiol-Containing Side Chain: A custom side chain, N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine, is synthesized. This side chain contains the necessary functionality for both esterification to maytansinol and subsequent linker attachment.

-

Esterification and Deprotection: Maytansinol is esterified with the synthesized side chain. The resulting intermediate, a disulfide-protected form of this compound, is then deprotected to yield the final thiol-containing product.

Experimental Protocols

Stage 1: Preparation of Maytansinol from Ansamitocin P-3

The conversion of Ansamitocin P-3 to maytansinol is a critical step that involves the selective cleavage of the ester bond at the C-3 position.

-

Reaction: Reductive cleavage of the C-3 ester of Ansamitocin P-3.

-

Reagents and Conditions: While various reducing agents can be employed, lithium aluminum hydride (LiAlH4) has been historically used. However, this method can lead to low yields and side products. Milder and more selective reducing agents are often preferred in modern synthetic routes.

-

Purification: The resulting maytansinol is purified from the reaction mixture using chromatographic techniques, such as silica (B1680970) gel column chromatography.

Stage 2: Synthesis of N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine (Side Chain)

This multi-step synthesis builds the custom side chain that will be attached to the maytansinol core.[1]

-

Preparation of 4-Mercapto-4-methylpentanoic acid:

-

Isobutylene sulfide (B99878) is reacted with the anion of acetonitrile (B52724) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C.

-

The resulting mercapto compound is hydrolyzed with a base to yield 4-mercapto-4-methylpentanoic acid.[1]

-

Yield: Approximately 39%.[1]

-

-

Formation of the Disulfide:

-

Activation of the Carboxylic Acid:

-

Coupling with N-methyl-L-alanine:

Stage 3: Esterification and Final Deprotection

-

Esterification of Maytansinol:

-

Maytansinol is reacted with the synthesized side chain, N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine, in dichloromethane.[1]

-

The coupling is facilitated by N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of zinc chloride (ZnCl2) in diethyl ether.[1] This reaction produces a mixture of diastereomers (L-DM4SMe and D-DM4SMe).[1]

-

Purification: The diastereomers are separated by High-Performance Liquid Chromatography (HPLC) using a cyano-bonded column to isolate the desired L-amino acid-containing isomer.[1]

-

-

Deprotection to Yield this compound (DM4):

-

The purified L-DM4SMe is reduced with a reducing agent such as dithiothreitol (B142953) (DTT) to cleave the disulfide bond and expose the free thiol group.[1]

-

Final Product: this compound (DM4).[1]

-

Purification: The final product is purified by HPLC, again using a cyano-bonded column.[1]

-

Table 2: Summary of Quantitative Data for this compound Synthesis

| Step | Product | Starting Materials | Reagents | Yield |

| 2.1 | 4-Mercapto-4-methylpentanoic acid | Isobutylene sulfide, Acetonitrile | n-BuLi, THF | ~39%[1] |

| 2.2 | 4-Methyl-4-(methyldithio)pentanoic acid | 4-Mercapto-4-methylpentanoic acid | MeSSO2Me | ~70%[1] |

| 2.3 | N-Hydroxysuccinimidyl 4-methyl-4-(methyldithio)pentanoate | 4-Methyl-4-(methyldithio)pentanoic acid | N-hydroxysuccinimide, EDC | ~90%[1] |

| 2.4 | N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine | NHS ester from 2.3, N-methyl-L-alanine | DME/Water | ~51%[1] |

| 3.1 & 3.2 | This compound (DM4) | Maytansinol, Side chain from 2.4 | DCC, ZnCl2, DTT | Not explicitly stated for the final two steps |

Synthesis of the sulfo-SPDB Linker

The sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) linker is a key component for conjugating this compound to the antibody. It is a heterobifunctional crosslinker containing an NHS ester to react with lysine (B10760008) residues on the antibody and a pyridyldithio group to react with the thiol group of this compound. The sulfonate group enhances the water solubility of the linker.

While detailed, step-by-step industrial synthesis protocols are often proprietary, the synthesis generally involves the preparation of a pyridyldithio-containing carboxylic acid followed by esterification to introduce the N-hydroxysuccinimide group and subsequent sulfonation.

Mechanism of Action Workflow

This compound exerts its cytotoxic effect as the payload of the antibody-drug conjugate Mirvetuximab this compound. The following diagram illustrates the workflow of its mechanism of action.

Caption: Workflow of Mirvetuximab this compound's mechanism of action.

Conclusion

The chemical structure and synthesis of this compound are complex, reflecting its origin as a semi-synthetic derivative of a natural product. The multi-step synthesis requires careful control of reaction conditions and purification procedures to obtain the final potent cytotoxic agent. Understanding the intricacies of its synthesis is crucial for the development and manufacturing of this compound-containing antibody-drug conjugates, which represent a promising class of targeted cancer therapies. This guide provides a foundational understanding for researchers and professionals working in this exciting and rapidly evolving field.

References

The Discovery and Development of Soravtansine (IMGN853): A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Soravtansine, also known as IMGN853, is a first-in-class antibody-drug conjugate (ADC) that has demonstrated significant promise in the treatment of folate receptor alpha (FRα)-positive cancers, particularly platinum-resistant ovarian cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key preclinical and clinical data for this compound.

This compound is composed of three key components: a humanized monoclonal antibody (M9346A) that targets FRα, a potent microtubule-disrupting agent, the maytansinoid DM4, as the cytotoxic payload, and a cleavable disulfide linker, sulfo-SPDB, that connects the antibody to the payload.[3][4] The average drug-to-antibody ratio (DAR) is approximately 3.5:1.[5] This design allows for the targeted delivery of a highly potent cytotoxic agent to tumor cells overexpressing FRα, thereby minimizing systemic toxicity.[6]

Mechanism of Action

The therapeutic action of this compound is a multi-step process initiated by the specific binding of the M9346A antibody to FRα on the surface of tumor cells.[7] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-receptor complex.[6][7]

Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the sulfo-SPDB linker, releasing the DM4 payload.[7] Free DM4 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][8][9]

A critical feature of this compound is its ability to induce a "bystander effect."[8] The released DM4 payload is membrane-permeable, allowing it to diffuse out of the targeted FRα-positive cancer cell and kill neighboring, antigen-negative tumor cells.[7] This is particularly important in treating heterogeneous tumors where FRα expression may vary.[7]

dot

Caption: Mechanism of action of this compound (IMGN853).

The downstream signaling cascade initiated by DM4-induced microtubule disruption culminates in apoptosis primarily through the intrinsic pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1][6][10]

dot

Caption: Downstream signaling of DM4-induced apoptosis.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent and specific cytotoxicity against FRα-expressing cancer cell lines. The cytotoxic effect is directly correlated with the level of FRα expression.

| Cell Line | Cancer Type | FRα Expression | IC50 (IMGN853) | Fold Increase in Cytotoxicity (vs. Isotype Control) | Reference |

| BIO(K)1 | Uterine Serous | High (2+) | Not Specified | 2.7-fold | [7] |

| END(K)265 | Endometrioid/Clear Cell | High (2+) | Not Specified | 10-fold | [7] |

| END(K)202 | Endometrioid | High (2+) | Not Specified | 14-fold | [7] |

| ARK20 | Uterine Serous | Low (1+) | No difference from control | Not Applicable | [7] |

| ARK1 | Uterine Serous | Negative (0) | No difference from control | Not Applicable | [7] |

In Vivo Efficacy

Preclinical studies using xenograft models of ovarian and endometrial cancer have shown significant anti-tumor activity of this compound.

| Tumor Model | Cancer Type | FRα Expression | Treatment Regimen | Key Outcomes | Reference |

| END(K)265 Xenograft | Endometrioid | High (2+) | Not Specified | Complete tumor resolution (p<0.001) | [7] |

| BIO(K)1 PDX | Uterine Serous | High (2+) | Two doses, once a week | 2-fold increase in median survival (39 vs 18 days, p<0.001) | [7] |

| OVCAR-3 Xenograft | Ovarian | Positive | Single IV injection (1.2, 2.5, 5.0 mg/kg) | MED: 1.2 mg/kg. Complete regressions: 4/6 (2.5 mg/kg), 6/6 (5.0 mg/kg) | [11] |

| IGROV-1 Xenograft | Ovarian | Positive | Single IV injection (2.5 mg/kg) | Strong anti-tumor activity, MED: 2.5 mg/kg | [11] |

| OV-90 Xenograft | Ovarian | Positive | Single IV injection (2.5 mg/kg) | Strong anti-tumor activity, MED: 2.5 mg/kg | [11] |

Clinical Development

This compound has undergone extensive clinical evaluation, primarily in patients with platinum-resistant ovarian cancer.

Phase I Expansion Study

A Phase I expansion study established the safety and preliminary efficacy of this compound.

| Patient Population | N | Prior Lines of Therapy (Median) | FRα Expression | ORR | Median PFS | Median DOR | Reference |

| Platinum-Resistant Ovarian Cancer | 46 | 4 | Positive (≥25% of cells with ≥2+ intensity) | 26% | 4.8 months | 19.1 weeks | [11][12] |

| Subset with ≤3 Prior Therapies | 23 | Not Specified | Low, Medium, or High | 39% | 6.7 months | 19.6 weeks | [13] |

| Subset with Medium/High FRα & 1-3 Prior Therapies | Not Specified | 1-3 | Medium or High | 44% | 6.7 months | Not Specified | [13] |

FORWARD I (Phase III)

The FORWARD I trial was a randomized Phase III study comparing this compound to investigator's choice of chemotherapy in platinum-resistant ovarian cancer.

| Population | Treatment Arm | N | ORR | Median PFS | Reference |

| FRα High | This compound | Not Specified | 24% | 4.8 months | [14] |

| Chemotherapy | Not Specified | 10% | 3.3 months | [14] | |

| ITT | This compound | 243 | Not Specified | Not Statistically Significant | [8] |

| Chemotherapy | 109 | Not Specified | Not Statistically Significant | [8] |

Although the primary endpoint of progression-free survival (PFS) in the intent-to-treat (ITT) population was not met, a prespecified analysis of the FRα-high population showed a trend towards improved PFS and a significantly higher objective response rate (ORR) for this compound compared to chemotherapy.[8]

SORAYA (Phase III)

The SORAYA trial was a single-arm Phase III study that evaluated this compound in patients with FRα-high, platinum-resistant ovarian cancer who had been previously treated with bevacizumab.

| Efficacy Endpoint | Result | 95% CI | Reference |

| ORR (Investigator Assessed) | 32.4% | 23.6% - 42.2% | [3] |

| ORR (Blinded Independent Central Review) | 31.6% | 22.4% - 41.9% | [3] |

| Complete Response | 5 patients | Not Applicable | [3] |

| Median Duration of Response (DOR) | 6.9 months | 5.6 - 9.7 months | |

| Disease Control Rate (DCR) | 51.4% | Not Applicable |

The SORAYA trial demonstrated clinically meaningful and durable responses with a manageable safety profile in this heavily pre-treated patient population.[3]

Experimental Protocols

Immunohistochemistry for FRα Expression (VENTANA FOLR1 Assay)

dot

Caption: Workflow for FRα Immunohistochemistry.

Principle: The VENTANA FOLR1 (FOLR1-2.1) RxDx Assay is a qualitative immunohistochemical assay that uses a mouse monoclonal anti-FOLR1 antibody to detect FRα protein in FFPE tissue specimens.

Procedure:

-

Specimen Preparation: Formalin-fixed, paraffin-embedded tissue blocks are sectioned at 4-5 µm and mounted on positively charged slides.[4]

-

Automated Staining: The assay is performed on a BenchMark ULTRA instrument.

-

Deparaffinization: Removal of paraffin (B1166041) wax.

-

Cell Conditioning: Antigen retrieval is performed using ULTRA CC1 solution.

-

Peroxidase Block: Endogenous peroxidase activity is blocked.

-

Primary Antibody Incubation: Slides are incubated with the VENTANA FOLR1 (FOLR1-2.1) primary antibody.

-

Detection: The OptiView DAB IHC Detection Kit is used for visualization, producing a brown precipitate at the site of antibody binding.

-

Counterstaining: Hematoxylin II is used to stain cell nuclei blue.

-

Bluing: A bluing reagent is applied.

-

-

Interpretation: Staining is assessed by a qualified pathologist. Only membranous staining is scored for intensity (0, 1+, 2+, 3+). A specimen is considered FRα-high if ≥75% of viable tumor cells exhibit moderate to strong (2+ or 3+) membrane staining.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondria.

Procedure:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of this compound, an isotype control ADC, and the naked antibody for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Bystander Effect Assay (Co-culture Method)

dot

Caption: Co-culture bystander effect assay workflow.

Principle: This assay quantifies the killing of antigen-negative cells when they are co-cultured with antigen-positive cells in the presence of an ADC.

Procedure:

-

Cell Preparation: FRα-positive and FRα-negative cell lines are fluorescently labeled with different markers (e.g., RFP and GFP, respectively).

-

Co-culture: The two cell lines are seeded together in the same wells of a microplate at a defined ratio.

-

Treatment: The co-culture is treated with this compound or a control ADC.

-

Monitoring: Cell viability is monitored over time using a live-cell imaging system.

-

Analysis: The number of viable FRα-negative cells (e.g., GFP-positive) is quantified to determine the extent of bystander killing.[3]

Conclusion

This compound (IMGN853) is a rationally designed ADC that effectively targets FRα-expressing tumors. Its mechanism of action, which includes potent microtubule disruption and a significant bystander effect, has translated into meaningful clinical activity, particularly in heavily pretreated, platinum-resistant ovarian cancer. The data from preclinical and clinical studies provide a strong rationale for its use in this patient population and support its ongoing investigation in other FRα-positive malignancies. This technical guide summarizes the key data and methodologies that underpin the development of this important therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Contribution of apoptosis-associated signaling pathways to epileptogenesis: lessons from Bcl-2 family knockouts [frontiersin.org]

- 4. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMGN853, a Folate Receptor-α (FRα)-Targeting Antibody-Drug Conjugate, Exhibits Potent Targeted Antitumor Activity against FRα-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Mirvetuximab this compound Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells | Semantic Scholar [semanticscholar.org]

- 7. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]

- 8. Mirvetuximab this compound (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In vivo tumor growth of high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mirvetuximab this compound Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ASCO – American Society of Clinical Oncology [asco.org]

Soravtansine's Precision Assault on Folate Receptor Alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soravtansine (formerly IMGN853) is a first-in-class antibody-drug conjugate (ADC) engineered to selectively target and eliminate cancer cells overexpressing Folate Receptor Alpha (FRα). This document provides a comprehensive technical overview of this compound's mechanism of action, from its high-affinity binding to FRα to the intracellular delivery of its potent cytotoxic payload, DM4. We present a compilation of key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the critical pathways and workflows involved in its development. This guide is intended to serve as a resource for researchers and drug development professionals engaged in the field of targeted cancer therapeutics.

Introduction to this compound and Folate Receptor Alpha

This compound is an antibody-drug conjugate that consists of three main components: a humanized monoclonal antibody that specifically targets FRα, a potent microtubule-disrupting agent, DM4 (a maytansinoid derivative), and a cleavable linker that connects the antibody to the payload.[1][2] The average drug-to-antibody ratio (DAR) for this compound is approximately 3.4.

Folate Receptor Alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein, is a high-affinity folate transporter.[1] While its expression is restricted in normal tissues, FRα is frequently overexpressed in a variety of epithelial malignancies, making it an attractive target for cancer therapy.[1] This differential expression provides a therapeutic window for targeted agents like this compound.

Table 1: Folate Receptor Alpha (FRα) Expression in Various Cancers

| Cancer Type | Prevalence of FRα Expression | Citation |

| Ovarian Cancer | 76-89% | [3] |

| Non-Small Cell Lung Cancer | 14-74% | [3] |

| Mesothelioma | 72-100% | [3] |

| Endometrial Cancer | 20-50% | [3] |

| Triple-Negative Breast Cancer | 35-68% | [3] |

Mechanism of Action

The therapeutic action of this compound is a multi-step process that leverages the specific biology of FRα-expressing cancer cells.

-

Binding: The monoclonal antibody component of this compound binds with high affinity to FRα on the surface of tumor cells.

-

Internalization: Upon binding, the this compound-FRα complex is internalized by the cell through receptor-mediated endocytosis.[3]

-

Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload, DM4.[3]

-

Cytotoxicity: The released DM4 binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3][4]

-

Bystander Effect: The DM4 payload and its metabolites are membrane-permeable, allowing them to diffuse into neighboring cancer cells, regardless of their FRα expression status, and induce cell death. This "bystander effect" is crucial for efficacy in heterogeneous tumors.[2][3]

References

- 1. meridian.allenpress.com [meridian.allenpress.com]

- 2. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mirvetuximab this compound Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Profile of Soravtansine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Soravtansine, a potent microtubule-disrupting maytansinoid, primarily in the context of its use in antibody-drug conjugates (ADCs) for the treatment of solid tumors. The most prominent example of a this compound-containing ADC is Mirvetuximab this compound (IMGN853), which targets folate receptor alpha (FRα).

Core Mechanism of Action

This compound, as the cytotoxic payload of an ADC, exerts its anti-tumor activity following a targeted delivery to cancer cells. The ADC binds to a specific antigen on the tumor cell surface, leading to internalization.[1] Once inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the active drug.[1] this compound then binds to tubulin, disrupting microtubule dynamics. This interference with the cellular machinery essential for cell division leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1]

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies of Mirvetuximab this compound. It is important to note that comprehensive IC50 data across a wide range of solid tumor cell lines is not extensively published in the public domain. The data presented here is representative of the potent, nanomolar activity of this ADC against FRα-positive cancer cells.

Table 1: In Vitro Cytotoxicity of Mirvetuximab this compound (IMGN853)

| Cell Line | Cancer Type | FRα Expression | IC50 (approx.) | Fold Decrease in IC50 vs. Isotype Control | Reference |

| Ovarian Cancer Cell Lines | Epithelial Ovarian Cancer | Positive | Low Nanomolar | Not Reported | [2] |

| Uterine Serous Carcinoma PDX-derived | Uterine Serous Carcinoma | High (2+) | Not Reported | 2.7-fold | [3] |

Note: The level of FRα expression is a major determinant of sensitivity to Mirvetuximab this compound.[2]

Table 2: In Vivo Efficacy of Mirvetuximab this compound (IMGN853) in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| FRα-positive Ovarian Cancer Xenografts | Epithelial Ovarian Cancer | Mirvetuximab this compound | ~5 mg/kg | Highly active, causing complete or partial regressions | [2] |

| OV90 and IGROV-1 EOC cell line xenografts; Platinum-resistant EOC PDX model | Epithelial Ovarian Cancer | Mirvetuximab this compound + Bevacizumab | Not specified | Highly active, with a majority of animals having partial or complete tumor regression. The combination was substantially more than additive. | [4] |

| OV90 EOC xenografts | Epithelial Ovarian Cancer | Mirvetuximab this compound + Carboplatin (B1684641) | Not specified | More active than carboplatin + paclitaxel. | [4] |

| Platinum-resistant EOC PDX model | Epithelial Ovarian Cancer | Mirvetuximab this compound + Pegylated Liposomal Doxorubicin (PLD) | Not specified | Highly active and much more active than either agent alone. | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of this compound-containing ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method to assess the cytotoxic effect of an ADC on cancer cell lines and to determine the IC50 value.

1. Cell Preparation and Seeding:

-

Culture the desired cancer cell lines (both antigen-positive and antigen-negative as controls) in appropriate media until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA, neutralize, and centrifuge to obtain a cell pellet.

-

Resuspend the cells in fresh medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in a volume of 50 µL.

-

Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[5]

2. ADC Treatment:

-

Prepare serial dilutions of the this compound-ADC and control antibodies (e.g., naked antibody, non-binding ADC) at twice the desired final concentration.

-

Add 50 µL of the diluted ADC or control solutions to the respective wells, bringing the total volume to 100 µL. Include wells with medium only as a blank control.

-

Incubate the plate for a period that allows for the ADC to exert its effect, typically 48-144 hours.[5][6]

3. MTT Assay and Data Analysis:

-

Following the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[5][6]

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.[5][6]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot the percentage of viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of a this compound-containing ADC.

1. Cell Preparation and Implantation:

-

Culture the selected cancer cell line to 80-90% confluency.

-

Harvest and wash the cells, then resuspend them in a sterile, cold solution such as PBS or serum-free medium. A mixture with Matrigel may be used to improve tumor take rate.

-

Determine cell concentration and viability. The cell suspension should have high viability (>90%).

-

Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).[7]

2. Tumor Growth Monitoring and Animal Randomization:

-

Monitor the mice 2-3 times per week for tumor formation.

-

Once tumors are palpable, measure their dimensions using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group) to ensure a similar average tumor volume across all groups.[8]

3. Treatment Administration and Monitoring:

-

Prepare fresh dilutions of the ADC and control articles (e.g., vehicle, naked antibody, non-binding ADC) on the day of dosing.

-

Administer the treatment (e.g., via intravenous injection) according to the planned dosing schedule.

-

Monitor tumor growth by measuring tumor volume 2-3 times per week.

-

Record the body weight of the mice regularly as an indicator of toxicity.

-

Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

4. Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the Tumor Growth Inhibition (TGI) percentage.

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of action of a this compound-containing ADC.

Experimental Workflow

Caption: Workflow for a preclinical in vivo xenograft study.

Logical Relationships in ADC Therapy

Caption: Logical flow from antigen expression to therapeutic outcome.

References

- 1. Portico [access.portico.org]

- 2. Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 8. benchchem.com [benchchem.com]

In Vitro Cytotoxicity of Soravtansine in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soravtansine, also known as DM4, is a potent microtubule-targeting agent belonging to the maytansinoid family of cytotoxic compounds. It is a key component of several antibody-drug conjugates (ADCs), most notably Mirvetuximab this compound, where it serves as the cytotoxic payload. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, summarizing available cytotoxicity data, and providing comprehensive experimental protocols for its evaluation in cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division.[1] Maytansinoids, including this compound, bind to tubulin and inhibit its polymerization. This interference with microtubule assembly and function leads to a cascade of cellular events, beginning with mitotic arrest and culminating in apoptosis.[1]

The primary mechanism of cell death induced by this compound is through the intrinsic apoptotic pathway, triggered by the cellular stress resulting from microtubule disruption.[1]

Data Presentation: In Vitro Cytotoxicity of this compound (DM4)

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes available IC50 values for this compound (DM4) and the ADC Mirvetuximab this compound in various cancer cell lines. It is important to note that the potency of maytansinoids can be significantly influenced by the specific cancer cell line and the experimental conditions.[1]

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| This compound (DM4) | SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [2][3] |

| Mirvetuximab this compound | MDA-MB-231 | Breast Cancer | 25 | [4] |

| Mirvetuximab this compound | JAR_R_SK | Choriocarcinoma | Highly Sensitive | [4] |

| Mirvetuximab this compound | NOY1_R_SK | Ovarian Yolk Sac Tumor | Highly Sensitive | [4] |

| Mirvetuximab this compound | NCCIT_R_CZ | Embryonal Carcinoma | Highly Sensitive | [4] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (DM4) stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.01 pM to 100 nM. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.[5]

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[5]

-

Incubation with MTT: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (DM4)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative

-

Early apoptotic cells: Annexin V-FITC positive and PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (DM4)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: Experimental workflows for in vitro cytotoxicity assays.

Caption: this compound-induced apoptotic signaling pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mirvetuximab this compound Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Properties of Soravtansine's Maytansinoid DM4 Payload

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soravtansine, and its cytotoxic payload, the maytansinoid DM4, represent a significant advancement in the field of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core properties of DM4, intended for researchers, scientists, and drug development professionals. We delve into its mechanism of action as a potent microtubule inhibitor, its metabolism to the active S-methyl-DM4 metabolite, and its critical role in exerting a powerful bystander effect. This document compiles quantitative data on its cytotoxicity across various cancer cell lines, details key experimental protocols for its evaluation, and presents visual representations of its molecular interactions and experimental workflows to facilitate a deeper understanding of this important ADC payload.

Introduction

Maytansinoids are a class of potent antimitotic agents originally isolated from plants of the Maytenus genus. Their high cytotoxicity, while a desirable trait for cancer therapy, initially limited their clinical use due to systemic toxicity. The advent of antibody-drug conjugates (ADCs) has provided a targeted delivery mechanism to harness the power of maytansinoids like DM4, the payload of this compound (also known as IMGN853)[1]. DM4 is a synthetic derivative of maytansine, engineered to be linked to a monoclonal antibody via a cleavable linker[1][2]. This targeted approach ensures that the potent cytotoxic effects of DM4 are primarily exerted on antigen-expressing tumor cells, thereby improving the therapeutic index.

Physicochemical Properties

DM4, chemically named N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine, is a thiol-containing maytansinoid[3][4][5][6]. This thiol group is crucial for its conjugation to antibodies through linkers such as disulfide-containing linkers. The lipophilic nature of DM4 and its metabolites is a key property that allows them to diffuse across cell membranes, a critical factor for the bystander effect[3][7].

Mechanism of Action: Microtubule Disruption

The primary mechanism of action of DM4 is the disruption of microtubule dynamics, which are essential for various cellular functions, particularly mitosis[8][9][10].

-

Binding to Tubulin: DM4 binds to tubulin, the fundamental protein subunit of microtubules[7][9].

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules[7][9][11].

-

Mitotic Arrest: The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase[8].

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of programmed cell death, or apoptosis, ultimately leading to the elimination of the cancer cell[1][8].

The active metabolite of DM4, S-methyl-DM4, is a potent suppressor of microtubule dynamic instability[7][12].

Quantitative Data: Inhibition of Microtubule Assembly

The inhibitory effect of DM4 and its metabolite on microtubule assembly has been quantified by measuring the half-maximal inhibitory concentration (IC50).

| Compound | IC50 for Microtubule Assembly Inhibition (µmol/L) | Reference |

| Maytansine | 1 ± 0.02 | [7][13] |

| S-methyl DM1 | 4 ± 0.1 | [7][13] |

| S-methyl DM4 | 1.7 ± 0.4 | [7][13] |

Metabolism of DM4

Upon internalization of the ADC into a target cell and subsequent cleavage of the linker, DM4 is released into the cytoplasm. It is then metabolized to its active form, S-methyl-DM4[1]. This metabolite is also a potent microtubule inhibitor and is largely responsible for the cytotoxic and bystander effects of this compound-based ADCs[7].

Metabolism of this compound's DM4 Payload.

In Vitro Cytotoxicity

The cytotoxic potency of DM4 is a critical determinant of its efficacy as an ADC payload. This is typically quantified by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 of Free DM4 (nmol/L) | Reference |

| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [14] |

| COLO 205 | Colon Cancer | Potent (specific value not provided) | [3] |

| A-375 | Melanoma | Potent (specific value not provided) | [3] |

| HT-29 | Colon Cancer | Potent (specific value not provided) | [14] |

Note: The potency of maytansinoids can be significantly influenced by the specific cancer cell line and the experimental setup. Direct comparison of IC50 values should be made with caution.

The Bystander Effect

A key feature of DM4-containing ADCs with cleavable linkers is their ability to induce a "bystander effect," killing not only the antigen-positive target cells but also adjacent antigen-negative tumor cells[3][7][15]. This is particularly important in heterogeneous tumors where antigen expression can be varied. The lipophilic and electrically neutral nature of the released S-methyl-DM4 metabolite allows it to diffuse across cell membranes and exert its cytotoxic effect on neighboring cells[7].

Quantitative Analysis of the Bystander Effect

The efficiency of the bystander effect can be quantified in co-culture assays by measuring the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC.

| ADC Payload | Linker Type | Bystander Effect Potential | Key Characteristics | Reference |

| DM4 | Cleavable (e.g., SPDB) | High | The released S-methyl DM4 metabolite is lipophilic and cell-permeable, enabling efficient diffusion to neighboring cells. | [7][15] |

| MMAE | Cleavable (e.g., vc) | High | Monomethyl auristatin E is a highly permeable payload that demonstrates significant bystander killing. | [7] |

| DM1 | Non-cleavable (e.g., SMCC) | Low to None | The primary metabolite, Lys-SMCC-DM1, is charged and largely unable to cross cell membranes, thus limiting the bystander effect. | [7] |

Signaling Pathways

DM4-Induced Apoptosis

The mitotic arrest induced by DM4 triggers the intrinsic apoptotic pathway. This complex signaling cascade ultimately leads to the activation of executioner caspases and cell death.

DM4-Induced Intrinsic Apoptosis Pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

Materials:

-

Cancer cell lines of interest

-

DM4 stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of DM4 in complete culture medium and add to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT Assay Experimental Workflow.

Co-culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)

-

ADC containing a cleavable linker and DM4 payload

-

96-well plates

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at various ratios (e.g., 9:1, 1:1, 1:9). Include control wells with only Ag- cells.

-

ADC Treatment: Add serial dilutions of the ADC to the co-culture wells.

-

Incubation: Incubate the plate for 72 to 120 hours.

-

Quantification of Bystander Cell Viability: Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader or quantify the number of viable GFP-positive cells using high-content imaging.

-

Data Analysis: Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells.

Co-culture Bystander Effect Assay Workflow.

Conclusion

This compound's maytansinoid DM4 payload is a highly potent cytotoxic agent that has demonstrated significant promise in the targeted therapy of cancer. Its mechanism of action through microtubule disruption, coupled with its ability to induce a potent bystander effect, makes it a valuable component of modern antibody-drug conjugates. A thorough understanding of its properties, including its cytotoxicity, metabolism, and the signaling pathways it modulates, is crucial for the continued development and optimization of ADCs for cancer therapy. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers in this field.

References

- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 3. adcreview.com [adcreview.com]

- 4. N2'-Deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine(DM4) CAS 796073-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Journey of a Targeted Warrior: An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Soravtansine

For Researchers, Scientists, and Drug Development Professionals

Soravtansine, a potent maytansinoid microtubule inhibitor, forms the cytotoxic payload of the antibody-drug conjugate (ADC) Mirvetuximab this compound (IMGN853). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering a deep dive into its mechanism of action, clinical trial data, and the experimental methodologies that have defined our understanding of this targeted therapeutic.

Executive Summary

Mirvetuximab this compound is a first-in-class ADC directed against folate receptor alpha (FRα), a protein highly expressed in several epithelial cancers, including ovarian cancer.[1][2] The conjugate is designed to selectively deliver this compound (also known as DM4) to FRα-expressing tumor cells, thereby minimizing systemic exposure and associated toxicities.[3][4] Upon binding to FRα, the ADC is internalized, and this compound is released, leading to cell cycle arrest and apoptosis.[5][6] This guide will detail the absorption, distribution, metabolism, and excretion (ADME) of Mirvetuximab this compound and its released payload, this compound, alongside the pharmacodynamic effects observed in preclinical and clinical settings.

Mechanism of Action: A Targeted Intracellular Assault

The therapeutic effect of this compound is intrinsically linked to its delivery via the mirvetuximab antibody. The process can be delineated into several key steps:

-

Binding: The humanized anti-FRα monoclonal antibody component of Mirvetuximab this compound binds with high affinity to FRα on the surface of tumor cells.[5]

-

Internalization: This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-receptor complex into the tumor cell.[5][7]

-

Payload Release: Within the acidic environment of the lysosome, the cleavable disulfide linker connecting the antibody to this compound is degraded, releasing the active cytotoxic payload (DM4).[6][7]

-

Microtubule Disruption: Released this compound (DM4) binds to tubulin, disrupting microtubule dynamics. This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][8]

-

Bystander Effect: The released DM4 metabolites are capable of diffusing across cell membranes to kill neighboring antigen-negative tumor cells, an effect known as bystander killing.[5][8]

Signaling Pathway

Caption: Mechanism of action of Mirvetuximab this compound.

Pharmacokinetics: The Journey of the ADC and its Payload

The pharmacokinetic profile of Mirvetuximab this compound and its metabolites has been characterized in several clinical studies. A population pharmacokinetic model was developed based on data from 543 patients across three clinical trials.[9][10]

Absorption and Distribution

Mirvetuximab this compound is administered intravenously, ensuring 100% bioavailability.[7] Peak concentrations of the ADC are typically observed near the end of the infusion.[6] The steady-state volume of distribution for Mirvetuximab this compound is approximately 2.63 L.[6][9] The cytotoxic payload, DM4, and its metabolite, S-methyl-DM4, are highly protein-bound in human plasma (>99%).[7][11]

Metabolism and Elimination

The monoclonal antibody component of Mirvetuximab this compound is expected to be metabolized into smaller peptides through catabolic pathways.[6] The cytotoxic payload, DM4, is released via proteolytic cleavage of the linker.[6] Unconjugated DM4 is then reduced and S-methylated to form S-methyl-DM4. Both DM4 and S-methyl-DM4 are metabolized by CYP3A4.[6] The main metabolites detected in urine are S-methyl DM4 and DM4-sulfo-SPDB-lysine.[6][11]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Mirvetuximab this compound, DM4, and S-methyl-DM4.

| Parameter | Mirvetuximab this compound | DM4 | S-methyl-DM4 |

| Clearance (CL) | 0.0153 L/h[9][10] | 8.83 L/h[9][10] | 2.04 L/h[9][10] |

| Volume of Distribution (Vd) | 2.63 L (central compartment)[9][10] | 3.67 L (central compartment)[9][10] | 6.3 L (central compartment)[9][10] |

| Time to Peak Concentration (Tmax) | Near end of infusion[6] | ~2 days post-infusion[6][11] | ~3 days post-infusion[6][11] |

| Steady State | After one 3-week cycle[6][7] | After one 3-week cycle[6] | After one 3-week cycle[6] |

Pharmacodynamics: Clinical Efficacy and Safety

The clinical activity of Mirvetuximab this compound has been evaluated in patients with platinum-resistant ovarian cancer with high FRα expression. The pivotal SORAYA study, a single-arm phase II trial, provides significant insights into its pharmacodynamic effects.[12][13][14]

Efficacy in the SORAYA Trial

| Endpoint | Result | 95% Confidence Interval (CI) |

| Objective Response Rate (ORR) | 32.4%[12][14] | 23.6% to 42.2%[12][14] |

| - Complete Response (CR) | 4.8%[2] | - |

| - Partial Response (PR) | 26.9%[2] | - |

| Median Duration of Response (DOR) | 6.9 months[12][14][15] | 5.6 to 9.7 months[12][14] |

| Median Progression-Free Survival (PFS) | 4.3 months (Investigator assessed)[12] | 3.7 to 5.2 months[12] |

| 5.5 months (Blinded independent central review)[12][16] | 3.8 to 6.9 months[12] | |

| Median Overall Survival (OS) | 13.8 months[12] | 12.0 months to Not Reached[12] |

Safety and Tolerability

The most common treatment-related adverse events (TRAEs) observed with Mirvetuximab this compound are generally manageable.[13][17]

| Adverse Event (All Grades) | Incidence | Grade ≥3 Incidence |

| Blurred Vision | 41%[12][14] | 6%[12][14] |

| Keratopathy | 29%[12][14] | 9%[14] |

| Nausea | 29%[12][14] | 0%[12][14] |

| Diarrhea | 33%[17] | 2%[17] |

| Fatigue | 31%[17] | 2%[17] |

| Dry Eye | 22%[17] | 1%[17] |

Experimental Protocols

The clinical development of Mirvetuximab this compound has been guided by a series of well-defined clinical trials. The following provides a generalized overview of the experimental design for a pivotal study like SORAYA (NCT04296890).[12][18]

Patient Selection and FRα Expression Assessment

-

Inclusion Criteria: Patients with platinum-resistant, high-grade serous epithelial ovarian, primary peritoneal, or fallopian tube cancer who have received one to three prior systemic treatment regimens.[12][18]

-

FRα Expression: Tumor FRα expression is assessed using the Ventana FOLR1 (Folate Receptor 1) Assay on archival tumor tissue. High FRα expression is typically defined as ≥75% of tumor cells staining with ≥2+ intensity.[16][18]

Dosing and Administration

-

Dosage: Mirvetuximab this compound is administered at a dose of 6 mg/kg based on adjusted ideal body weight (AIBW).[12][18]

-

Administration: The drug is administered as an intravenous (IV) infusion once every 3 weeks (one cycle).[12][18]

-

Treatment Duration: Patients continue treatment until disease progression or unacceptable toxicity.[12]

Efficacy and Safety Assessments

-

Tumor Response: Tumor response is evaluated by the investigator according to Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[18]

-

Safety Monitoring: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). Ophthalmic examinations are conducted at baseline and prior to each dose.[12]

Experimental Workflow

Caption: Generalized workflow of a clinical trial for Mirvetuximab this compound.

Conclusion

This compound, when delivered as part of the ADC Mirvetuximab this compound, demonstrates a compelling pharmacokinetic and pharmacodynamic profile. Its targeted delivery to FRα-expressing tumors allows for potent anti-tumor activity while maintaining a manageable safety profile. The data from clinical trials like SORAYA have established Mirvetuximab this compound as a significant therapeutic advance for patients with platinum-resistant ovarian cancer. Ongoing research and future clinical trials will likely further elucidate the full potential of this targeted approach in various cancer types and in combination with other therapeutic agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. onclive.com [onclive.com]

- 3. What is the mechanism of Mirvetuximab this compound? [synapse.patsnap.com]

- 4. Mirvetuximab this compound (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mirvetuximab this compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Mirvetuximab this compound? [synapse.patsnap.com]

- 8. A review of mirvetuximab this compound-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of mirvetuximab this compound in patients with folate receptor-α positive ovarian cancer: The antibody-drug conjugate, payload and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. ascopubs.org [ascopubs.org]